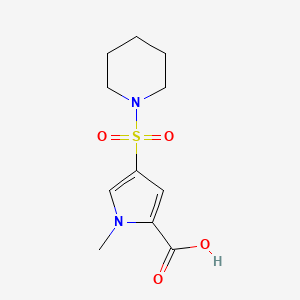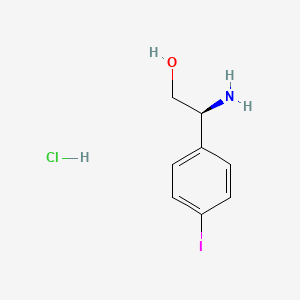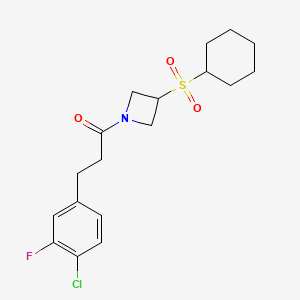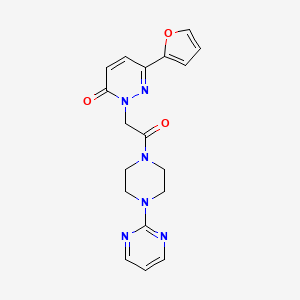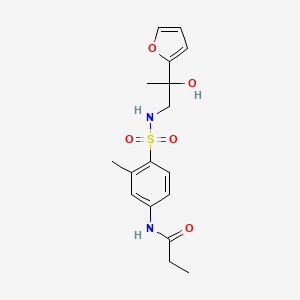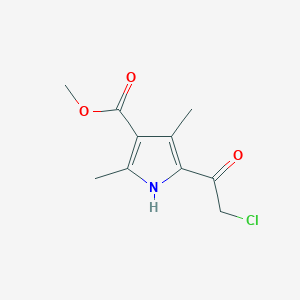![molecular formula C22H24N4O7S B2553293 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide CAS No. 533870-45-0](/img/structure/B2553293.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a novel sulfonamide derivative that incorporates a biologically active 3,4-dimethoxyphenyl moiety. This structural feature is known to be associated with various biological activities, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a target for anticancer therapies .
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported, where various aromatic ketones were reacted with aromatic aldehydes to form intermediates, which were then further processed to yield the final sulfonamide compounds. These reactions typically involve catalysts such as sodium hydroxide or potassium hydroxide and may include steps such as refluxing with hydroxylamine hydrochloride to afford isoxazoline intermediates . The final compounds are usually characterized using techniques like IR, 1H-NMR, 13C-NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the molecular structure of a related compound, an oxathiazole derivative, was elucidated using X-ray analysis . This level of structural analysis is crucial for understanding the interaction of the compound with biological targets such as VEGFR-2 .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, N-sulfonylamines have been shown to react with azirines to form a range of heterocyclic compounds, including thiadiazoles and oxathiazoles, depending on the reaction conditions and the nature of the reactants . These reactions are important for the diversification of the chemical space around the sulfonamide moiety and can lead to the discovery of new biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating methoxy groups and the sulfonamide linkage can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The synthesized compounds are typically evaluated for their anticancer activity using assays like the MTT assay, which measures the cytotoxicity of the compounds against various cancer cell lines . The most active compounds are further studied for their target-specific activity, such as VEGFR-2 inhibition .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
Compounds with complex structures, including elements such as oxadiazol, sulfonyl, and benzamide groups, often undergo extensive studies to understand their pharmacokinetics and metabolism. For instance, the disposition and metabolism of specific drug compounds in humans can reveal important information about their elimination routes, half-life, and metabolite profiles, which are crucial for drug development and safety assessments (Renzulli et al., 2011).
Mechanism of Action and Toxicity Studies
Understanding the mechanism of action and potential toxicity of chemical compounds is another critical area of research. Studies may focus on how these compounds interact with biological targets, such as enzymes, receptors, or DNA, to exert their effects or induce toxic responses. For example, linezolid, an antibiotic with a mechanism that involves the inhibition of bacterial protein synthesis, has been studied for its efficacy and safety profile, including its potential to cause lactic acidosis and interaction with mitochondrial protein synthesis (Palenzuela et al., 2005).
Antibacterial and Antifungal Applications
Compounds containing elements like oxadiazol and sulfonyl groups may also have applications in developing new antibacterial and antifungal agents. The search for novel compounds that can overcome drug resistance in pathogens is a significant focus in medicinal chemistry. Research on existing drugs, such as linezolid, provides insights into designing new therapeutic agents that target resistant bacterial strains with improved safety profiles (Rubinstein et al., 2001).
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S/c1-22(2)12-32-13-26(22)34(28,29)16-8-5-14(6-9-16)19(27)23-21-25-24-20(33-21)17-10-7-15(30-3)11-18(17)31-4/h5-11H,12-13H2,1-4H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEPXBUXNNEDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

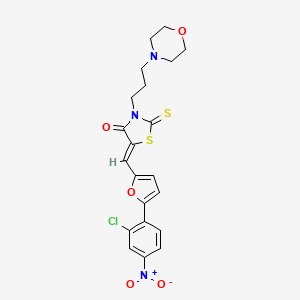
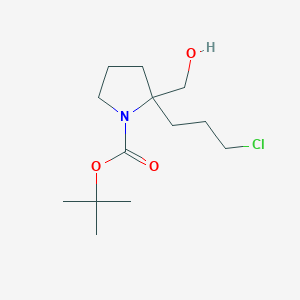
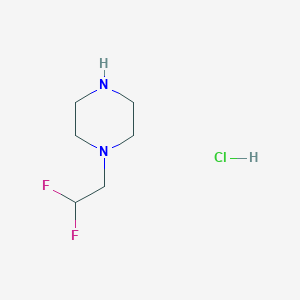
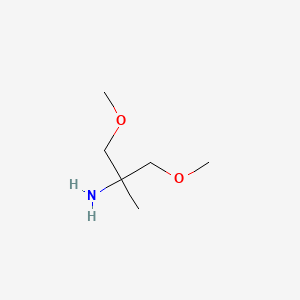
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)
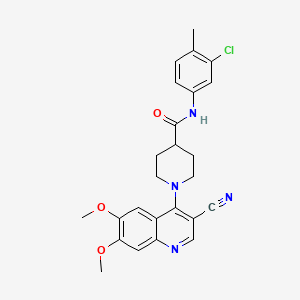
![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)
